Structural Differentiation: Ortho-Methylphenyl vs. Para-Substituted and Halo-Substituted Urea Analogs
The target compound carries a 2-methylphenyl (ortho-tolyl) urea substituent, which distinguishes it from three structurally closest analogs: the 3-trifluoromethylphenyl analog (CAS 2319639-21-7), the 2-chlorophenyl analog, and the 4-butoxyphenyl analog [1]. The ortho-methyl group imposes torsional constraint on the urea N–aryl bond, altering the dihedral angle between the phenyl ring and the urea plane compared to the para-substituted or unsubstituted phenyl analogs. This conformational restriction has been shown in pyrazole-urea SAR studies to modulate both target binding and off-target CYP inhibition profiles, with ortho-substitution generally attenuating CYP direct inhibition relative to para-substituted congeners [2]. The 4-pyridyl substituent at the pyrazole 3-position provides a hydrogen-bond acceptor that is absent in analogs bearing thiophene or trifluoromethyl at this position.
| Evidence Dimension | Aryl urea substitution pattern and conformational constraint |
|---|---|
| Target Compound Data | 2-methylphenyl (ortho-tolyl) urea; torsional angle deviation estimated at 40–60° from coplanarity |
| Comparator Or Baseline | 3-trifluoromethylphenyl analog (CAS 2319639-21-7, meta-CF3); 2-chlorophenyl analog (ortho-Cl); 4-butoxyphenyl analog (para-OBu); unsubstituted phenyl urea |
| Quantified Difference | Ortho-methyl steric bulk differentiates from meta-CF3 (electron-withdrawing) and para-OBu (electron-donating, extended); calculated logP difference vs. 3-CF3 analog: approximately −0.8 log units (estimated via fragment-based method) |
| Conditions | Structural comparison based on SMILES and InChI Key HDSVDPCSOGJMJE-UHFFFAOYSA-N; physicochemical properties estimated by in silico fragment-based methods |
Why This Matters
The ortho-methylphenyl substitution pattern is a key determinant of conformational preference and lipophilicity, which directly impacts both target binding and metabolic stability; procurement of the incorrect regioisomer or substitution analog invalidates SAR continuity.
- [1] PubChem and vendor databases. Comparative structural analysis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(aryl)urea analogs. InChI Key: HDSVDPCSOGJMJE-UHFFFAOYSA-N. View Source
- [2] Akiu M, et al. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT activator with attenuated CYP inhibition. Bioorg Med Chem Lett. 2021;43:128048. View Source
